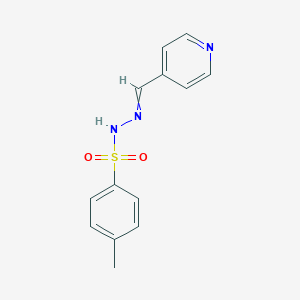
4-methyl-N-(pyridin-4-ylmethylideneamino)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-N’-[(pyridin-4-yl)methylidene]benzene-1-sulfonohydrazide is a chemical compound with the molecular formula C13H13N3O2S and a molecular weight of 275.33 g/mol. This compound is characterized by the presence of a pyridine ring, a benzene ring, and a sulfonohydrazide group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N’-[(pyridin-4-yl)methylidene]benzene-1-sulfonohydrazide typically involves the reaction of 4-methylbenzenesulfonyl chloride with hydrazine hydrate to form 4-methylbenzenesulfonohydrazide. This intermediate is then reacted with pyridine-4-carbaldehyde under reflux conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows the same principles as laboratory-scale preparation, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-N’-[(pyridin-4-yl)methylidene]benzene-1-sulfonohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonohydrazide group to amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methyl-N’-[(pyridin-4-yl)methylidene]benzene-1-sulfonohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and as a precursor in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Methyl-N’-[(pyridin-4-yl)methylidene]benzene-1-sulfonohydrazide involves its interaction with various molecular targets and pathways. The compound can form coordination complexes with metal ions, influencing their reactivity and stability. Additionally, its sulfonohydrazide group can participate in hydrogen bonding and other non-covalent interactions, affecting its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methyl-N3-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine
- N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylbenzene-1-sulfonamide
Uniqueness
4-Methyl-N’-[(pyridin-4-yl)methylidene]benzene-1-sulfonohydrazide is unique due to its combination of a sulfonohydrazide group with a pyridine ring, which imparts distinct chemical reactivity and potential biological activity. This structural uniqueness makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
18708-54-8 |
|---|---|
Molekularformel |
C13H13N3O2S |
Molekulargewicht |
275.33 g/mol |
IUPAC-Name |
4-methyl-N-(pyridin-4-ylmethylideneamino)benzenesulfonamide |
InChI |
InChI=1S/C13H13N3O2S/c1-11-2-4-13(5-3-11)19(17,18)16-15-10-12-6-8-14-9-7-12/h2-10,16H,1H3 |
InChI-Schlüssel |
KOMGZBDEMFXTHU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=NC=C2 |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=NC=C2 |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=NC=C2 |
Synonyme |
4-methyl-N-(pyridin-4-ylmethylideneamino)benzenesulfonamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















